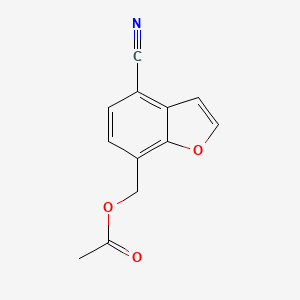
5-Chlorochroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorochroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives that exhibit a wide range of biological and pharmacological activities. The structure of this compound consists of a chromanone core with a chlorine atom substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-2-one can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the interaction of 1-methylcyclobutanol with calcium hypochlorite, followed by the decomposition of the hypochlorite in the presence of an iron(II) salt . This method ensures high selectivity and conversion rates.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using PCC (Pyridinium chlorochromate) to form corresponding chromanones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chlorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives exhibit potential anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the chlorine substitution but shares the chromanone core structure.
Chroman-2-one: Similar core structure but without the chlorine atom.
Chroman-4-one derivatives: Various substituted derivatives with different biological activities.
Uniqueness: 5-Chlorochroman-2-one is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-chlorinated counterparts.
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
5-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-3H,4-5H2 |
Clé InChI |
AAPLLCVKRMUZOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2=C1C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)

![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)



![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
